REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][C:8]([O:10]N1C(=O)CCC1=O)=O.[CH2:18]([N:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CN(C)C=O.C(OCC)(=O)C>[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][C:8]([N:28]1[CH2:29][CH2:30][N:25]([CH2:18][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:26][CH2:27]1)=[O:10]
|
Name
|
N-[2-(2-oxopyrrolidin-1-yl)-acetoxy]-succinimide
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
O=C1N(CCC1)CC(=O)ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the whole is stirred in an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated to dryness by evaporation under reduced pressure at 90°
|
Type
|
ADDITION
|
Details
|
a solution of 5.4 g of oxalic acid in 5 ml of water is added
|
Type
|
FILTRATION
|
Details
|
The resulting crystalline oxalate is filtered off with suction
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 400 ml of water
|
Type
|
WASH
|
Details
|
is washed twice with 30 ml of ether each time
|
Type
|
CONCENTRATION
|
Details
|
the aqueous layer is concentrated by evaporation under reduced pressure at 70°
|
Type
|
STIRRING
|
Details
|
is stirred into 400 ml of ethanol at 30°
|
Type
|
FILTRATION
|
Details
|
the insoluble matter is filtered off with suction
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the clear ethanolic filtrate
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Type
|
CUSTOM
|
Details
|
a slightly yellowish oil is obtained
|
Type
|
FILTRATION
|
Details
|
filtered while hot, and the filtrate
|
Type
|
STIRRING
|
Details
|
is stirred in an ice bath
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals are filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried on a water bath
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(CCC1)CC(=O)N1CCN(CC1)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |